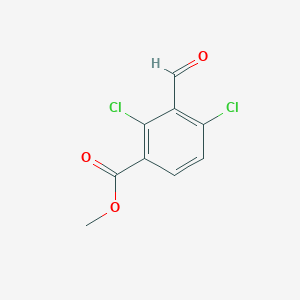
EDMA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EDMA is a synthetic compound belonging to the methamphetamine class. It is an analogue of 3,4-methylenedioxymethamphetamine, where the methylenedioxy ring has been replaced by an ethylenedioxy ring . This compound is known for its entactogenic properties, which means it can induce feelings of emotional closeness and empathy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EDMA is synthesized through a series of chemical reactions. The synthesis typically involves the reaction of safrole with a halogenating agent to form a halogenated intermediate. This intermediate is then reacted with a methylamine to produce the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of ethylenedioxymethylamphetamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and safety during production .
Analyse Chemischer Reaktionen
Types of Reactions
EDMA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
EDMA has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder and other mental health conditions
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
EDMA exerts its effects by acting as a releasing agent of serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation . Additionally, it acts as a weak agonist of 5-HT1 and 5-HT2 receptors, contributing to its entactogenic effects .
Vergleich Mit ähnlichen Verbindungen
EDMA is similar to other entactogens such as:
3,4-Methylenedioxymethamphetamine: Known for its empathogenic and stimulant properties.
3,4-Methylenedioxyamphetamine: An analogue with similar effects but different potency and duration.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine: Another entactogen with distinct pharmacological properties
The uniqueness of ethylenedioxymethylamphetamine lies in its specific molecular structure, which results in a different pharmacological profile compared to its analogues .
Eigenschaften
CAS-Nummer |
133787-66-3 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11/h3-4,8-9,13H,5-7H2,1-2H3 |
InChI-Schlüssel |
UJKWLAZYSLJTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinecarboxylic acid,4-[(4-methylphenyl)amino]-1-(2-phenylethyl)-,methyl ester](/img/structure/B8544522.png)


![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-n-[1-(1-methylethyl)-4-piperidinyl]-](/img/structure/B8544535.png)
![tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B8544554.png)






![3-{[4-(Ethoxycarbonyl)-2,5-dimethylphenyl]sulfanyl}propanoic acid](/img/structure/B8544626.png)
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B8544627.png)

